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Compound of Interest

Compound Name: Celosin K

Cat. No.: B15136142

Abstract

This application note describes a sensitive and selective high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative
determination of Celosin K in human plasma. The method utilizes a simple protein precipitation
for sample preparation, followed by reversed-phase chromatographic separation and detection
using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This
method is intended for use in pharmacokinetic studies and other clinical research applications.

Introduction

Celosin K is a triterpenoid saponin identified in plants of the Celosia genus.[1][2][3] Due to its
potential biological activities, a reliable and sensitive analytical method is crucial for its
guantitative analysis in biological matrices to support pharmacokinetic and toxicological
studies. High-performance liquid chromatography coupled with tandem mass spectrometry
(HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for quantifying
low concentrations of analytes in complex biological samples.[4][5][6] This application note
provides a detailed protocol for the quantification of Celosin K in human plasma.

Chemical Information for Celosin K:
e Molecular Formula: Ca7H74019[7]

e Molecular Weight: 943.1 g/mol [7]
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Experimental

e Celosin K reference standard (purity >98%)

 Internal Standard (IS), e.g., Digoxin or a structurally similar stable-isotope labeled compound
o HPLC-grade acetonitrile, methanol, and water

e Formic acid (LC-MS grade)

e Human plasma (with anticoagulant, e.g., K2zEDTA)

o HPLC System: A system capable of delivering reproducible gradients at analytical flow rates
(e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

o Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source (e.g., Sciex QTRAP, Waters Xevo TQ-S).

e Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.0
mm, 3 um) is recommended for good separation of triterpenoid saponins.[4][5]

2.3.1. Standard Solutions

e Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Celosin K reference standard
and dissolve it in 1 mL of methanol.

e Working Standard Solutions: Prepare a series of working standard solutions by serially
diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration
standards.

 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in
methanol.

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2.3.2. Calibration Curve and Quality Control (QC) Samples
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» Prepare calibration standards by spiking blank human plasma with the appropriate working
standard solutions to achieve final concentrations over the desired analytical range (e.g., 1-
1000 ng/mL).

e Prepare QC samples at low, medium, and high concentrations in a similar manner.
2.3.3. Plasma Sample Preparation
e Thaw plasma samples at room temperature.

e To 100 pL of plasma in a microcentrifuge tube, add 10 pL of the IS working solution (100
ng/mL).

e Add 300 pL of acetonitrile to precipitate proteins.[8]
e Vortex the mixture for 1 minute.
e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

e Reconstitute the residue in 100 pL of the initial mobile phase (e.g., 90% Mobile Phase A:
10% Mobile Phase B).

o Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method
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Parameter

Condition

Column

Phenomenex Luna C18 (100 x 2.0 mm, 3 um)

or equivalent

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min
Injection Volume 5pL
Column Temperature 40°C
Gradient Program Time (min)
Parameter Condition

lonization Mode

Electrospray lonization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)
lon Spray Voltage 5500 V

Temperature 500°C

Curtain Gas (CUR) 30 psi

Collision Gas (CAD) Medium

lon Source Gas 1 50 psi

lon Source Gas 2 50 psi

MRM Transitions:

e The precursor and product ions for Celosin K need to be determined by infusing a standard

solution into the mass spectrometer. Based on its molecular weight of 943.1, potential

precursor ions in positive mode could be the protonated molecule [M+H]* (m/z 944.5) or
adducts like [M+Na]* (m/z 966.5) or [M+NHa4]* (m/z 961.5). A plausible fragmentation would
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involve the loss of sugar moieties. For a structurally related compound, Compound K (MW
622.88), a transition of m/z 621.494 - 161.0 was used.[4][5]
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Data Analysis

e Quantification is performed by constructing a calibration curve using the peak area ratio of
the analyte to the IS versus the nominal concentration of the calibration standards.

o Alinear regression with a weighting factor of 1/x2 is typically used. The coefficient of
determination (r?) should be >0.99.

Method Validation (Summary of Expected Performance)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The
following parameters should be assessed:
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Parameter Acceptance Criteria
Linearity r2>0.99
Accuracy & Precision Within £15% (£20% at LLOQ) for QC samples

Signal-to-noise ratio = 10, with acceptable
Lower Limit of Quantitation (LLOQ) accuracy and precision. Expected to be in the

low ng/mL range.[4][5]

No significant interfering peaks at the retention

Selectivity . .
times of the analyte and IS in blank plasma.
Assessed by comparing the response of the
Matrix Effect analyte in post-extraction spiked samples to that
in neat solutions.
Consistent and reproducible across the
Recovery .
concentration range.
- Analyte stability under various conditions
Stability
(bench-top, freeze-thaw, long-term storage).
Conclusion

This application note presents a framework for a robust and sensitive HPLC-MS/MS method for
the quantification of Celosin K in human plasma. The proposed method, after full validation,
will be suitable for supporting clinical and preclinical studies.

Protocol: Quantification of Celosin K in Human
Plasma

1. Scope: This protocol details the procedure for the quantitative analysis of Celosin K in
human plasma samples using HPLC-MS/MS.

2. Materials and Equipment:
e Celosin K and Internal Standard (IS) reference materials

e Blank human plasma
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o Methanol, Acetonitrile (HPLC grade)
e Formic Acid (LC-MS grade)

e Deionized water

o Pipettes and tips

e Microcentrifuge tubes

e Vortex mixer

e Centrifuge

 Nitrogen evaporator

e HPLC system with autosampler

o Triple quadrupole mass spectrometer
e Analytical balance

3. Procedure:

3.1. Preparation of Solutions:

e Mobile Phase A (0.1% FA in Water): Add 1 mL of formic acid to 999 mL of deionized water.
Mix well.

o Mobile Phase B (0.1% FA in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile.
Mix well.

¢ Stock Solutions (1 mg/mL): Prepare individual stock solutions of Celosin K and the IS in
methanol.

o Working Standards: Prepare serial dilutions of the Celosin K stock solution in 50:50
methanol:water to create a series of working standards for the calibration curve.

e IS Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.
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3.2. Sample Preparation Workflow:

Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
 Allow all plasma samples and reagents to thaw to room temperature.

o Pipette 100 pL of the appropriate matrix (blank plasma for standards, or study sample) into
the labeled tubes.

» For calibration standards and QCs, spike with the corresponding working standard solutions.

e Add 10 pL of the IS working solution (100 ng/mL) to all tubes except for the double blank
(matrix only).

e Add 300 pL of cold acetonitrile to all tubes.

» Vortex each tube for 1 minute to precipitate proteins.

o Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

o Carefully transfer the supernatant to a new set of labeled tubes.

» Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

o Reconstitute the dried extract with 100 pL of the initial mobile phase (90% A: 10% B).
» Vortex for 30 seconds to ensure complete dissolution.

o Transfer the reconstituted sample to an HPLC vial with an insert and cap it.

3.3. HPLC-MS/MS Analysis:

e Set up the HPLC and mass spectrometer with the parameters detailed in the application note
(Tables in sections 3.1 and 3.2).

o Create a sequence table in the instrument control software. The sequence should begin with
blank injections, followed by the calibration curve, QC samples, and then the unknown
samples.
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e Place the vials in the autosampler tray according to the sequence.

» Start the analysis.

3.4. Data Processing:

* Integrate the peaks for Celosin K and the IS in the resulting chromatograms.
o Calculate the peak area ratio (Analyte Area / IS Area).

o Generate a calibration curve by plotting the peak area ratio against the concentration of the
standards.

e Apply a linear regression model (typically with 1/x2 weighting).

o Determine the concentration of Celosin K in the QC and unknown samples using the
regression equation from the calibration curve.

Visualizations

Sample Preparation Analysis Data Processing

Click to download full resolution via product page

Caption: Workflow for the HPLC-MS/MS quantification of Celosin K in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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